![molecular formula C18H14N4O3S2 B3303940 N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921521-29-1](/img/structure/B3303940.png)
N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Overview
Description
The compound contains several functional groups including a thiazole, an amide, and a furan ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as synthetic drugs . The amide group is a common functional group in organic chemistry, and it’s present in many biological molecules, including proteins. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the functional groups present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The thiazole ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents. The aromatic rings might contribute to its UV/Vis absorption properties .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole based compounds, such as the one you mentioned, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency .
Inhibition of ITK Kinase
The compound has potential applications in the treatment of allergic asthma . It has been found to inhibit the non-receptor tyrosine kinase ITK, a component of the T-cell receptor signalling cascade .
Synthesis of Nicotinamides
The compound has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Mechanism of Action
Target of Action
The compound, also known as N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its death . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathway involving the enzyme DprE1 . DprE1 is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .
Pharmacokinetics
Similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria .
Future Directions
properties
IUPAC Name |
N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-10-4-5-12-14(7-10)27-18(20-12)21-15(23)8-11-9-26-17(19-11)22-16(24)13-3-2-6-25-13/h2-7,9H,8H2,1H3,(H,19,22,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRJEWQTZAIHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.